molecular formula C13H17F3N2 B1352557 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 340759-28-6

1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane

Cat. No. B1352557
M. Wt: 258.28 g/mol
InChI Key: GHYJRTOWLYPXHK-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, also known as TFPD, is a diazepane derivative that has been gaining attention in scientific research due to its unique properties. TFPD has been synthesized using a variety of methods and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and material science.

Scientific Research Applications

Synthesis and Biological Significance

1,4-Diazepanes, including compounds like 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, are seven-membered heterocyclic compounds with two nitrogen atoms. These structures are associated with a wide range of biological activities. The interest in these compounds spans several decades due to their potential pharmaceutical applications. 1,4-Diazepanes have demonstrated significant importance due to their biological activities, which include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activity makes 1,4-diazepane derivatives promising candidates for exploration in pharmaceutical industries (Rashid et al., 2019).

Environmental Impact and Transformation

The environmental occurrence, fate, and transformation of compounds related to 1,4-diazepanes, such as benzodiazepines, have been studied. Benzodiazepine derivatives are widely prescribed and are emerging as environmental contaminants. Studies focusing on the occurrence, persistence, and fate of these compounds in environments, including water treatment processes, reveal the presence of benzodiazepine derivatives across various samples. The research suggests that only combinational treatment methods are sufficient for the removal of these recalcitrant compounds from the environment, indicating the need for effective decontamination strategies (Kosjek et al., 2012).

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYJRTOWLYPXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170056
Record name Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane

CAS RN

340759-28-6
Record name Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340759-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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